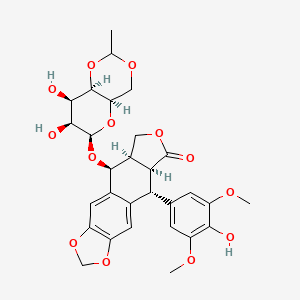
Cis-Etoposide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Etoposide: is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of Mayapple plants. It is widely used as an anti-tumor agent, particularly in the treatment of small-cell lung cancer and testicular cancer. This compound works by inhibiting the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division .
Wissenschaftliche Forschungsanwendungen
cis-Etoposide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase II inhibition.
Biology: Researchers use it to investigate the cellular processes involved in DNA replication and repair.
Medicine: It is a critical component of chemotherapy regimens for various cancers, including small-cell lung cancer and testicular cancer.
Industry: this compound is used in the pharmaceutical industry for the development of new anti-cancer drugs.
Wirkmechanismus
Target of Action
cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .
Mode of Action
This compound interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .
Biochemical Pathways
This compound affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, this compound effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, this compound has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .
Biochemische Analyse
Biochemical Properties
cis-Etoposide plays a significant role in biochemical reactions. It interacts with the nuclear enzyme TOP2A, which is involved in regulating DNA topology through a double-strand passage mechanism . The interaction between this compound and TOP2A is crucial for its function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by targeting TOP2A, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This interaction exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Etoposide involves multiple steps, starting from podophyllotoxinThe reaction conditions typically involve the use of strong acids or bases and organic solvents .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that are optimized for large-scale production. The process involves the extraction of podophyllotoxin, followed by chemical modifications to introduce the necessary functional groups. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various metabolites that are either active or inactive forms of the drug. These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
Carboplatin: Another platinum-based chemotherapeutic agent used in combination with etoposide for treating small-cell lung cancer.
Uniqueness: cis-Etoposide is unique in its ability to specifically target DNA topoisomerase II, making it highly effective in treating cancers that are resistant to other forms of chemotherapy. Its mechanism of action and metabolic profile distinguish it from other chemotherapeutic agents .
Eigenschaften
IUPAC Name |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-KOUFYDGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?
A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].
Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?
A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].
Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?
A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:
- Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].
- Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].
- Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
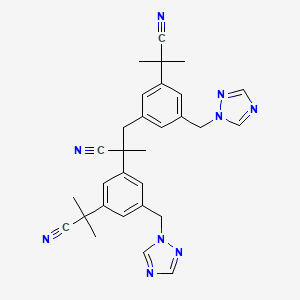

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
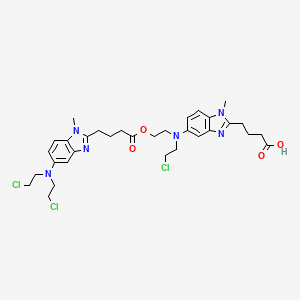
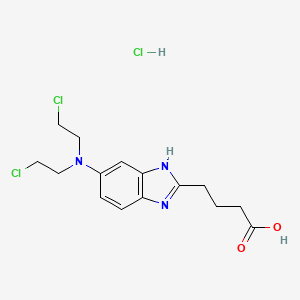

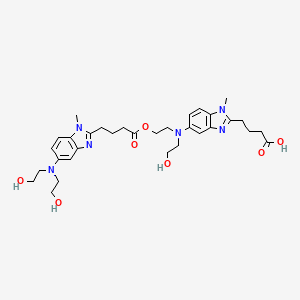

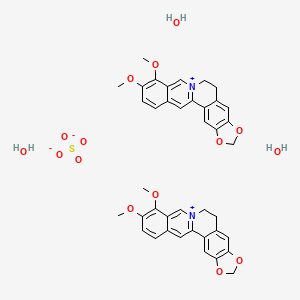

![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)



